N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core linked via a propan-2-yl group to a propanamide chain terminating in a 4-(methylsulfonyl)phenyl moiety.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15(13-17-5-9-20-18(14-17)11-12-26-20)22-21(23)10-6-16-3-7-19(8-4-16)27(2,24)25/h3-5,7-9,14-15H,6,10-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIZJFTUGRNREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a benzofuran core linked to a propanamide moiety with a methylsulfonyl substituent. Its molecular formula is , and it possesses unique stereochemistry that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic derivatives.
- Alkylation : The introduction of the propan-2-yl group is performed via alkylation methods.
- Amidation : The final step involves the formation of the amide bond with the methylsulfonyl-substituted phenyl group.
The biological activity of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological responses.
- Receptor Binding : It may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Several studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 5-Nitroindazole derivatives | Antineoplastic activity against TK-10 and HT-29 cell lines | |
| Benzofuran derivatives | Induction of apoptosis in cancer cells |
These findings suggest that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide could possess similar anticancer properties due to its structural analogies.
Neuroprotective Effects
Research indicates that benzofuran derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study assessing the cytotoxicity of related compounds showed significant growth inhibition in various cancer cell lines at nanomolar concentrations, suggesting that this compound may have potent anticancer effects.
- Mechanistic Insights : Another investigation into the molecular targets revealed that certain benzofuran derivatives could inhibit specific kinases involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include propanamide derivatives with aromatic or heterocyclic cores and sulfonyl-containing substituents. Key comparisons are outlined below:
Key Observations:
Dihydrobenzofuran vs. Pyrazole/Hydrazine Cores : The dihydrobenzofuran core in the target compound likely improves metabolic stability compared to pyrazole or hydrazine-based analogs, which may undergo faster oxidative degradation .
However, the absence of chlorinated aryl groups (cf. ) may reduce toxicity risks in the target .
Propanamide Linker : The propanamide chain in the target and compounds provides conformational flexibility, aiding in target engagement. However, steric hindrance from bulky substituents (e.g., pyridinyl in ) can limit efficacy compared to the less hindered dihydrobenzofuran system .
Pharmacokinetic and Physicochemical Properties
- Solubility : The methylsulfonyl group enhances aqueous solubility relative to purely aromatic analogs (e.g., ’s pentyloxyphenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
